![molecular formula C18H15NO3 B1243925 clausamine A](/img/structure/B1243925.png)
clausamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
clausamine A is a natural product found in Clausena anisata and Clausena excavata with data available.
Scientific Research Applications
Cytotoxicity against Cancer Cells : Clausamine E, closely related to Clausamine A, has shown cytotoxicity against human leukemia cell lines (Ito et al., 2009). This suggests potential applications in cancer research and treatment.
Chemical Synthesis : The first total syntheses of Clausamines, including Clausamine A, have been achieved, providing a method for producing these compounds for further study (Lebold & Kerr, 2008). This is crucial for research and potential therapeutic applications.
Synthesis of Related Compounds : The synthesis of Clausamine E, another carbazole alkaloid, was accomplished, indicating the feasibility of synthesizing related compounds for research purposes (Nishiyama et al., 2020).
Antibacterial and Cytotoxic Properties : Clausamine H, a derivative, was isolated from Clausena anisata and showed antibacterial and cytotoxic activities, indicating potential for drug development (Tatsimo et al., 2014).
properties
Product Name |
clausamine A |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
6-hydroxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |
InChI |
InChI=1S/C18H15NO3/c1-9(2)15-8-11-12(18(21)22-15)7-14(20)17-16(11)10-5-3-4-6-13(10)19-17/h3-7,15,19-20H,1,8H2,2H3 |
InChI Key |
ZIULAOJCWJBSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O |
synonyms |
clausamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.